molecular formula C16H35ClSi B14622270 Chloro(dimethyl)tetradecylsilane CAS No. 59551-80-3

Chloro(dimethyl)tetradecylsilane

Cat. No.: B14622270
CAS No.: 59551-80-3
M. Wt: 291.0 g/mol
InChI Key: IOXIXDQBMHCXBF-UHFFFAOYSA-N
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Description

Chloro(dimethyl)tetradecylsilane is an organosilicon compound with the chemical formula C16H35ClSi. It is a member of the chlorosilane family, which are compounds containing at least one silicon-chlorine bond. These compounds are known for their reactivity and are widely used in various chemical processes .

Preparation Methods

Chloro(dimethyl)tetradecylsilane can be synthesized through several methods. One common synthetic route involves the reaction of tetradecylsilane with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as aluminum chloride, at elevated temperatures. Industrial production methods often involve the direct process, where methyl chloride reacts with a silicon-copper alloy .

Chemical Reactions Analysis

Chloro(dimethyl)tetradecylsilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to produce silanols and hydrogen chloride.

    Oxidation: Can be oxidized to form silanols and siloxanes.

    Substitution: Undergoes substitution reactions with nucleophiles, replacing the chlorine atom with other functional groups. Common reagents used in these reactions include water, oxygen, and various nucleophiles.

Scientific Research Applications

Chloro(dimethyl)tetradecylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of Chloro(dimethyl)tetradecylsilane involves its reactivity with various substrates. The silicon-chlorine bond is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrolysis reactions, the compound reacts with water to form silanols and hydrogen chloride, which can further react to form siloxanes .

Comparison with Similar Compounds

Chloro(dimethyl)tetradecylsilane can be compared with other chlorosilanes, such as:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Chloro(dimethyl)tetradecylsilane, and how do reaction conditions influence yield?

this compound is typically synthesized via two primary methods:

  • Grignard Reaction : Reacting tetradecylmagnesium bromide with chlorodimethylsilane in anhydrous ether under inert atmosphere. Optimal temperatures range between 0–25°C, with yields sensitive to moisture .
  • Hydrosilylation : Catalytic addition of dimethylchlorosilane to 1-tetradecene using platinum-based catalysts (e.g., Karstedt catalyst). This method requires strict control of reaction time (4–8 hrs) and temperature (60–80°C) to minimize side products .

Key Considerations :

  • Use high-purity reagents to avoid siloxane byproducts.
  • Monitor reaction progress via FT-IR for Si-Cl (620 cm⁻¹) and Si-C (1250 cm⁻¹) bond formation .

Q. How can researchers verify the purity and structural integrity of this compound?

Standard analytical protocols include:

Technique Target Signals Purpose
¹H-NMR δ 0.2–0.4 ppm (Si-CH₃), δ 1.2–1.4 ppm (C₁₄H₂₉)Confirm alkyl chain integration and absence of hydroxyl impurities
FT-IR 620 cm⁻¹ (Si-Cl), 1250 cm⁻¹ (Si-CH₃)Validate functional group retention post-synthesis
GC-MS Molecular ion peak at m/z 276 (C₁₆H₃₅ClSi)Detect volatile impurities (e.g., unreacted silanes)

Advanced Research Questions

Q. What experimental strategies resolve contradictions between reported reactivity and observed instability in this compound applications?

Discrepancies often arise from:

  • Impurity Effects : Trace water hydrolyzes Si-Cl bonds, forming silanols. Pre-dry substrates and solvents (e.g., molecular sieves) .
  • Steric Hindrance : The long tetradecyl chain reduces nucleophilic substitution rates. Optimize reaction temperature (e.g., 50–70°C for silanization) and use polar aprotic solvents (e.g., THF) .

Methodological Approach :

Conduct kinetic studies under varying humidity levels.

Compare reactivity with shorter-chain analogs (e.g., Chloro(dimethyl)octylsilane) to isolate steric factors .

Q. How can researchers differentiate between structural isomers or co-products in this compound synthesis?

Advanced characterization techniques include:

  • ¹³C-NMR : Distinguish isomers via chemical shifts of the alkyl chain (e.g., terminal vs. internal branching).
  • HPLC-ELSD : Separate non-volatile byproducts (e.g., disiloxanes) using a C18 column and isocratic elution (acetonitrile/water, 90:10) .

Case Study : A 2023 study resolved α,β-unsaturated carbonyl byproducts using 2D NMR (HSQC), correlating Si-CH₃ and alkyl proton environments .

Q. What protocols ensure reproducibility in surface modification using this compound for hydrophobic coatings?

For self-assembled monolayers (SAMs):

Substrate Pretreatment : Clean glass/silicon wafers with piranha solution (3:1 H₂SO₄/H₂O₂) to activate hydroxyl groups.

Silanization : Immerse substrates in 2 mM silane solution (toluene, 24 hrs, N₂ atmosphere).

Post-Treatment : Rinse with toluene and anneal (110°C, 1 hr) to enhance packing density .

Performance Metrics :

  • Contact angle >110° indicates successful hydrophobization.
  • AFM roughness <2 nm confirms uniform monolayer formation .

Q. How can researchers address challenges in quantifying trace impurities (e.g., chlorosiloxanes) in this compound?

Implement hyphenated techniques:

  • GC-MS with SPME : Solid-phase microextraction (SPME) fibers preconcentrate volatile siloxanes (LOD: 0.1 ppm) .
  • ICP-OES : Quantify silicon content to assess hydrolysis (calibrate with Si standards) .

Validation : Cross-reference with FT-IR peak deconvolution (e.g., 1050–1100 cm⁻¹ for Si-O-Si) .

Q. What interdisciplinary applications (e.g., biomedicine, materials science) are emerging for this compound derivatives?

Recent studies highlight:

  • Antifungal Agents : Analogues like 1-{[chloro(dimethyl)silyl]methyl}-2,6-piperidinedione show bioactivity against Fusarium graminearum (MIC: 12.5 µg/mL). Test via broth microdilution assays .
  • Nanoparticle Functionalization : Silane-coated Fe₃O₄ nanoparticles exhibit enhanced colloidal stability in hydrophobic matrices .

Experimental Design :

  • For bioactivity studies, include positive controls (e.g., amphotericin B) and assess cytotoxicity (MTT assay).

Properties

CAS No.

59551-80-3

Molecular Formula

C16H35ClSi

Molecular Weight

291.0 g/mol

IUPAC Name

chloro-dimethyl-tetradecylsilane

InChI

InChI=1S/C16H35ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2,3)17/h4-16H2,1-3H3

InChI Key

IOXIXDQBMHCXBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[Si](C)(C)Cl

Origin of Product

United States

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